Cas no 1601112-20-2 (1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene)

1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene is a versatile organic compound with significant applications in organic synthesis. Its unique structure, featuring a chloro and iodo substituent on an ethylbenzene backbone, allows for selective reactions. This compound offers high reactivity and is suitable for the synthesis of various functionalized compounds. Its use in organic synthesis is characterized by its ease of handling and the predictability of its reaction outcomes.
1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene structure
1601112-20-2 structure
Product name:1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene
CAS No:1601112-20-2
MF:C11H14ClIO
Molecular Weight:324.585734844208
CID:5956632
PubChem ID:114772149

1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene 化学的及び物理的性質

名前と識別子

    • 1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene
    • 1601112-20-2
    • 1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
    • EN300-1135342
    • インチ: 1S/C11H14ClIO/c1-8(2)14-11(7-13)9-5-3-4-6-10(9)12/h3-6,8,11H,7H2,1-2H3
    • InChIKey: WTXIXTTWRADMTJ-UHFFFAOYSA-N
    • SMILES: ICC(C1C=CC=CC=1Cl)OC(C)C

計算された属性

  • 精确分子量: 323.97779g/mol
  • 同位素质量: 323.97779g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 9.2Ų

1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1135342-0.25g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1135342-1g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2 95%
1g
$699.0 2023-10-26
Enamine
EN300-1135342-0.1g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1135342-0.5g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1135342-10g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1135342-1.0g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2
1g
$842.0 2023-05-25
Enamine
EN300-1135342-10.0g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2
10g
$3622.0 2023-05-25
Enamine
EN300-1135342-5.0g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2
5g
$2443.0 2023-05-25
Enamine
EN300-1135342-2.5g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1135342-0.05g
1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene
1601112-20-2 95%
0.05g
$587.0 2023-10-26

1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene 関連文献

1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzeneに関する追加情報

Professional Introduction to Compound with CAS No 1601112-20-2 and Product Name: 1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene

The compound with the CAS number 1601112-20-2 and the product name 1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene represents a significant advancement in the field of synthetic organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and iodo substituents on the benzene ring, along with an ethoxyethyl side chain, makes it a versatile intermediate for various chemical transformations.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for specialized intermediates that can serve as building blocks for drug discovery. The 1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene compound exemplifies this trend by offering a platform for the synthesis of complex molecules. Its molecular structure allows for diverse functionalization strategies, including cross-coupling reactions, nucleophilic substitutions, and radical transformations. These reactions are pivotal in constructing intricate scaffolds that mimic natural products or designed heterocycles.

One of the most compelling aspects of this compound is its utility in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel analogs of existing drugs, with the aim of improving pharmacokinetic properties or enhancing therapeutic efficacy. For instance, derivatives of this compound have been explored as potential inhibitors of kinases and other enzyme targets implicated in cancer and inflammatory diseases. The chloro and iodo substituents serve as handles for palladium-catalyzed cross-coupling reactions, which are widely employed in medicinal chemistry to introduce aryl or heteroaryl groups into molecular frameworks.

The propan-2-yloxy moiety in the molecule adds an additional layer of complexity, enabling further derivatization through ether cleavage or oxidation pathways. This flexibility is particularly valuable in medicinal chemistry, where subtle modifications can significantly alter biological activity. Recent studies have demonstrated the use of this compound in the synthesis of protease inhibitors, where the ethoxyethyl group can be tailored to optimize binding affinity and metabolic stability.

Advances in computational chemistry have further enhanced the utility of 1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene. Molecular modeling studies have predicted its interactions with various biological targets, providing insights into potential drug-like properties such as solubility, permeability, and binding affinity. These predictions are crucial for guiding experimental efforts and reducing the time required for hit identification and optimization. Additionally, machine learning algorithms have been trained on datasets containing similar compounds to predict synthetic pathways and potential side reactions, streamlining the development process.

The role of this compound in material science is also noteworthy. Beyond pharmaceutical applications, it serves as a precursor for specialty chemicals used in coatings, adhesives, and polymers. The presence of both halogenated aromatic rings and an alkoxy-substituted ethyl chain makes it a candidate for generating materials with tailored electronic properties. Researchers have explored its incorporation into organic semiconductors and conductive polymers, where its structural features contribute to charge transport characteristics.

In conclusion, 1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene (CAS No 1601112-20-2) represents a multifaceted compound with broad applications across synthetic chemistry, pharmaceutical research, and material science. Its unique structural features enable diverse functionalization strategies, making it a valuable intermediate for drug discovery and industrial processes. As research continues to uncover new methodologies for manipulating its reactivity, this compound is poised to play an increasingly significant role in advancing chemical innovation.

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